N-(4-methyl-3-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide
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Overview
Description
“4-Methyl-3-nitrobenzoyl chloride” is a benzoyl chloride derivative . It has been reported to be synthesized from 4-methyl-3-nitrobenzoic acid .
Molecular Structure Analysis
The molecular formula of “4-Methyl-3-nitrobenzoyl chloride” is C8H6ClNO3 . Its molecular weight is 199.59 g/mol .
Chemical Reactions Analysis
“4-Methyl-3-nitrobenzoyl chloride” was used in the synthesis of 4-amino-1,5-naphthalenedisulphonate acid monosodium salt, an intermediate employed in the synthesis of modified suramin molecule . It may also be used in the synthesis of benzophenone derivative, substituted 3-amino-4-methyl-N-phenylbenzamide, retroamide .
Physical And Chemical Properties Analysis
“4-Methyl-3-nitrobenzoyl chloride” is a liquid with a refractive index of n20/D 1.581 (lit.) . It has a boiling point of 185 °C/36 mmHg (lit.) and a melting point of 20-21 °C (lit.) . Its density is 1.37 g/mL at 25 °C (lit.) .
Scientific Research Applications
Medicinal Chemistry and Drug Design
Piperidine-containing compounds serve as essential building blocks for drug construction. Their synthesis has been widely studied, with over 7000 piperidine-related papers published in recent years . Researchers explore methods for the efficient synthesis of substituted piperidines, aiming to develop cost-effective routes for drug production. The piperidine cycle appears in numerous pharmaceuticals due to its structural versatility.
Anticancer Agents
Studies have investigated piperidine derivatives for their potential as anticancer agents. For instance, N-(piperidine-4-yl) benzamide compounds were synthesized and evaluated against cancer cells. Structure-activity relationship analyses revealed that specific substitutions (e.g., halogen, carboxyl, nitro, or methyl groups) on the piperidine ring enhanced cytotoxicity .
Dual Inhibitors
In a specific case, a series of 2-amino-4-(1-piperidine) pyridine derivatives acted as dual inhibitors against clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) . Such dual-targeting compounds are valuable in precision medicine.
Safety and Hazards
properties
IUPAC Name |
N-(4-methyl-3-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-15-10-11-16(14-18(15)23(26)27)19(24)22(17-8-4-2-5-9-17)20(25)21-12-6-3-7-13-21/h2,4-5,8-11,14H,3,6-7,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNTBMKKMQXSHAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(C2=CC=CC=C2)C(=O)N3CCCCC3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methyl-3-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide |
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